

Compound of Interest

Compound Name:	3-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Cat. No.:	B1594474

An In-Depth Technical Guide to the Spectroscopic Characterization of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**

Introduction: Elucidating the Molecular Architecture

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS: 577780-05-3) is a substituted N-methylpyrrolidone derivative of significant interest in medicinal

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one** include:

- Pyrrolidinone Ring: A five-membered lactam ring. The tertiary amide bond and adjacent methylene groups create a distinct NMR fingerprint. The carbonyl group is at C2.
- N-Methyl Group: This group (-NCH₃) provides a sharp, singlet signal in ¹H NMR, serving as an excellent internal reference point.
- Hydroxymethyl Substituent: The -CH₂OH group at the C3 position introduces a primary alcohol, which is readily identified by a characteristic broad singlet in ¹H NMR.

Below is a diagram of the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Structure of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, NMR provides detailed structural information.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their

Assignment
H ⁶ (-NCH ₃)
H ⁵ (N-CH ₂)
H ⁷ (-CH ₂ OH)
H ³ (-CH-)
H ⁴ (-CH ₂)
H ⁹ (-OH)

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment
C ² (C=O)
C ⁷ (-CH ₂ OH)
C ⁵ (N-CH ₂)
C ³ (-CH-)
C ⁶ (-NCH ₃)
C ⁴ (-CH ₂)

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infra

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- Instrument Setup: Utilize a modern FT-IR spectrometer, such as a PerkinElmer Spectrum 3, equipped with a diamond ATR accessory.[\[3\]](#)
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrumental contributions.
- Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions corresponding to the molecule's primary functional groups.

Wavenumber (cm^{-1})
~3400 (broad)
~2950-2850
~1680
~1450
~1050

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) GC-MS

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into a Gas Chromatograph (GC). The GC separates the sample into individual components.
- Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation, known as M^+ .
- Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.
- Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Data & Fragmentation Analysis

The expected molecular weight of $\text{C}_6\text{H}_{11}\text{NO}_2$ is 129.16 g/mol. The mass spectrum should show a molecular ion peak at $m/z = 129$. The fragmentation pattern is as follows:

m/z
129
98
111
70
58

```
digraph "fragmentation_pathway" {
graph [fontname="Helvetica", fontsize=12, bgcolor="#FFFFFF"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

M [label="[M]^{+} \cdot \text{nm/z} = 129", fillcolor="#FBBC05", fontcolor="#202124"];
F98 [label="[M - \cdot \text{CH}_2\text{OH}]^{+} \text{nm/z} = 98"];
F111 [label="[M - \text{H}_2\text{O}]^{+} \cdot \text{nm/z} = 111"];
F58 [label="[\text{C}_3\text{H}_8\text{N}]^{+} \text{nm/z} = 58"];

M -> F98 [label="- \cdot \text{CH}_2\text{OH} \n (\alpha\text{-cleavage})"];
M -> F111 [label="- \text{H}_2\text{O}"];
M -> F58 [label="- \text{C}_3\text{H}_3\text{O}_2 \n (\text{Ring Cleavage})"];
}

Caption: Proposed major fragmentation pathways for 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in EI-MS.
```

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure

- ChemicalBook. *N*-Methyl-2-pyrrolidone (872-50-4) ^{13}C NMR spectrum. Available from: --INVALID-LINK--2. National

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 6. Mass Spectrometry Data Center | NIST [nist.gov]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [3-(Hydroxymethyl)-1-methylpyrrolidin-2-one spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.